molecular formula C22H34N4O B5005523 N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine

N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine

Cat. No.: B5005523
M. Wt: 370.5 g/mol
InChI Key: JQTYWPMNFCZBMP-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine is a complex organic compound that features a combination of pyrazole, methoxyphenyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with the methoxyphenyl group. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Additionally, purification steps like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, such as acting as a ligand for specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine
  • N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-hydroxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-4-26-18-21(15-23-26)17-25(16-20-9-12-24(2)13-10-20)14-11-19-5-7-22(27-3)8-6-19/h5-8,15,18,20H,4,9-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTYWPMNFCZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CCC2=CC=C(C=C2)OC)CC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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